(8-Bromoquinolin-5-yl)methanol is a chemical compound categorized as a quinoline derivative, characterized by the presence of a bromine atom and a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 238.08 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The compound is classified under heterocyclic compounds, specifically within the category of quinolines. It is usually sourced from chemical suppliers specializing in organic compounds. The compound's CAS number is 943847-25-4, which aids in its identification and procurement for research purposes .
The synthesis of (8-bromoquinolin-5-yl)methanol typically involves several key steps:
The molecular structure of (8-bromoquinolin-5-yl)methanol can be represented as follows:
The compound's structure can be described using SMILES notation as C1=CC2=C(C=CC(=C2N=C1)CO)Br
, which provides insight into its connectivity and functional groups .
(8-Bromoquinolin-5-yl)methanol participates in various chemical reactions:
The mechanism of action for (8-bromoquinolin-5-yl)methanol involves its interaction with biological targets:
The physical properties of (8-bromoquinolin-5-yl)methanol include:
These properties are important for understanding the compound's behavior in biological systems and its suitability for various applications .
(8-Bromoquinolin-5-yl)methanol has several notable applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5